molecular formula C7H6ClN3S B12451472 5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine

5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine

Cat. No.: B12451472
M. Wt: 199.66 g/mol
InChI Key: PJBJMPXREAFNSZ-UHFFFAOYSA-N
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Description

5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Industrial production methods often involve similar cyclization reactions but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine can be compared with other thiazole and pyridine derivatives:

    Thiazole Derivatives: Compounds like thiazole itself and its derivatives, such as 2-aminothiazole, share similar structural motifs but differ in their specific substituents and biological activities.

    Pyridine Derivatives: Compounds like pyridine and its derivatives, such as 2-aminopyridine, also share structural similarities but have different chemical and biological properties. The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical reactivity and biological activity compared to its individual components.

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

5-chloro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H6ClN3S/c1-3-2-4-6(11-5(3)8)12-7(9)10-4/h2H,1H3,(H2,9,10)

InChI Key

PJBJMPXREAFNSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1Cl)SC(=N2)N

Origin of Product

United States

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